

An In-Depth Technical Guide to Cbz-NH-PEG2-CH₂COOH for Bioconjugation

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Compound of Interest

Compound Name: Cbz-NH-PEG2-CH₂COOH

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, precision and control are paramount. The ability to link biomolecules with other moieties—be it for targeted drug delivery, diagnostic imaging, or elucidating biological pathways—relies on a robust toolkit of chemical linkers. Among these, **Cbz-NH-PEG2-CH₂COOH** has emerged as a versatile and valuable building block. This heterobifunctional linker, featuring a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid connected by a short polyethylene glycol (PEG) spacer, offers a strategic advantage in the stepwise assembly of complex bioconjugates.

This technical guide provides a comprehensive overview of **Cbz-NH-PEG2-CH₂COOH** for researchers, scientists, and drug development professionals new to its application. We will delve into its core properties, provide detailed experimental protocols for its use, and illustrate key workflows and biological pathways to empower you to effectively integrate this linker into your research.

Core Concepts: Understanding the Functionality of Cbz-NH-PEG2-CH₂COOH

The utility of **Cbz-NH-PEG2-CH₂COOH** lies in its distinct chemical features, each serving a specific purpose in bioconjugation strategies.

- **Carboxylic Acid (-COOH):** This functional group is the primary site for conjugation to amine-containing biomolecules, such as proteins, peptides, or antibodies. The formation of a stable amide bond is typically achieved using carbodiimide-based coupling chemistry, often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).
- **Polyethylene Glycol (PEG) Spacer (-(PEG)₂-):** The two-unit PEG spacer imparts several beneficial properties to the resulting bioconjugate. It enhances hydrophilicity, which can improve the solubility and reduce aggregation of the conjugate. Furthermore, the PEG linker provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.
- **Carboxybenzyl (Cbz)-Protected Amine (-NH-Cbz):** The Cbz group serves as a temporary protecting group for the amine functionality. This is crucial for controlled, sequential conjugations. The Cbz group is stable under the conditions required for amide bond formation via the carboxylic acid, preventing self-reaction or polymerization. Once the initial conjugation is complete, the Cbz group can be selectively removed under mild conditions, typically through catalytic hydrogenation, to reveal a primary amine. This newly exposed amine is then available for further modification, allowing for the construction of more complex architectures, such as antibody-drug conjugates (ADCs) or PROTACs (PROteolysis TArgeting Chimeras).

Physicochemical and Technical Data

A thorough understanding of the physical and chemical properties of **Cbz-NH-PEG2-CH₂COOH** is essential for its successful application. The following table summarizes key quantitative data for this linker.

Property	Value	Reference
Chemical Name	2-(2-(2-((Benzyloxy)carbonyl)amino)ethoxy)ethoxy)acetic acid	N/A
Synonyms	Cbz-N-amido-PEG2-acid, Z-AEEA	N/A
CAS Number	165454-06-8	[1][2][3]
Molecular Formula	C14H19NO6	[2]
Molecular Weight	297.3 g/mol	[2]
Appearance	White to off-white solid or viscous oil	General technical knowledge
Purity	≥95% (Typical), 99.70% (Example from COA)	[2][4]
Solubility	Soluble in many organic solvents such as DMF, DMSO, and chlorinated solvents. PEGs are also soluble in water.	General technical knowledge
Storage	Store at -20°C, keep in a dry and dark place.	General technical knowledge

Experimental Protocols

The following section provides detailed, step-by-step protocols for the two primary reactions involving **Cbz-NH-PEG2-CH₂COOH**: amide bond formation and Cbz group deprotection.

Protocol 1: Amide Coupling of Cbz-NH-PEG2-CH₂COOH to a Primary Amine-Containing Biomolecule (e.g., Peptide)

This protocol describes the conjugation of the carboxylic acid moiety of the linker to a primary amine on a peptide using HATU as the coupling agent.

Materials:

- **Cbz-NH-PEG2-CH₂COOH**
- Amine-containing peptide
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system
- Mass spectrometer (e.g., ESI-MS)
- Nitrogen or argon gas

Procedure:

- Dissolution of Reactants:
 - In a clean, dry reaction vial under an inert atmosphere (nitrogen or argon), dissolve the amine-containing peptide (1 equivalent) in anhydrous DMF.
 - In a separate vial, dissolve **Cbz-NH-PEG2-CH₂COOH** (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
- Activation and Coupling:
 - To the solution of the linker and HATU, add DIPEA (2.4 equivalents).
 - Immediately add the activated linker solution to the peptide solution.
 - Stir the reaction mixture at room temperature for 1-4 hours.

- Reaction Monitoring:
 - Monitor the progress of the reaction by RP-HPLC or LC-MS to confirm the formation of the desired conjugate and the consumption of the starting materials.
- Quenching and Purification:
 - Once the reaction is complete, quench the reaction by adding a small amount of water.
 - Dilute the reaction mixture with an appropriate solvent for purification (e.g., water with 0.1% trifluoroacetic acid for RP-HPLC).
 - Purify the crude conjugate by preparative RP-HPLC using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
- Characterization and Lyophilization:
 - Collect the fractions containing the pure product and confirm its identity by mass spectrometry.
 - Lyophilize the pure fractions to obtain the Cbz-protected peptide-PEG conjugate as a white, fluffy powder.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenation

This protocol describes the removal of the Cbz protecting group from the conjugated peptide to expose a primary amine for further functionalization.

Materials:

- Cbz-protected peptide-PEG conjugate
- Palladium on carbon (10% Pd/C)
- Methanol (MeOH) or Ethanol (EtOH)
- Hydrogen gas (H₂) balloon or a hydrogenator

- Celite® or a similar filtration aid
- Rotary evaporator

Procedure:

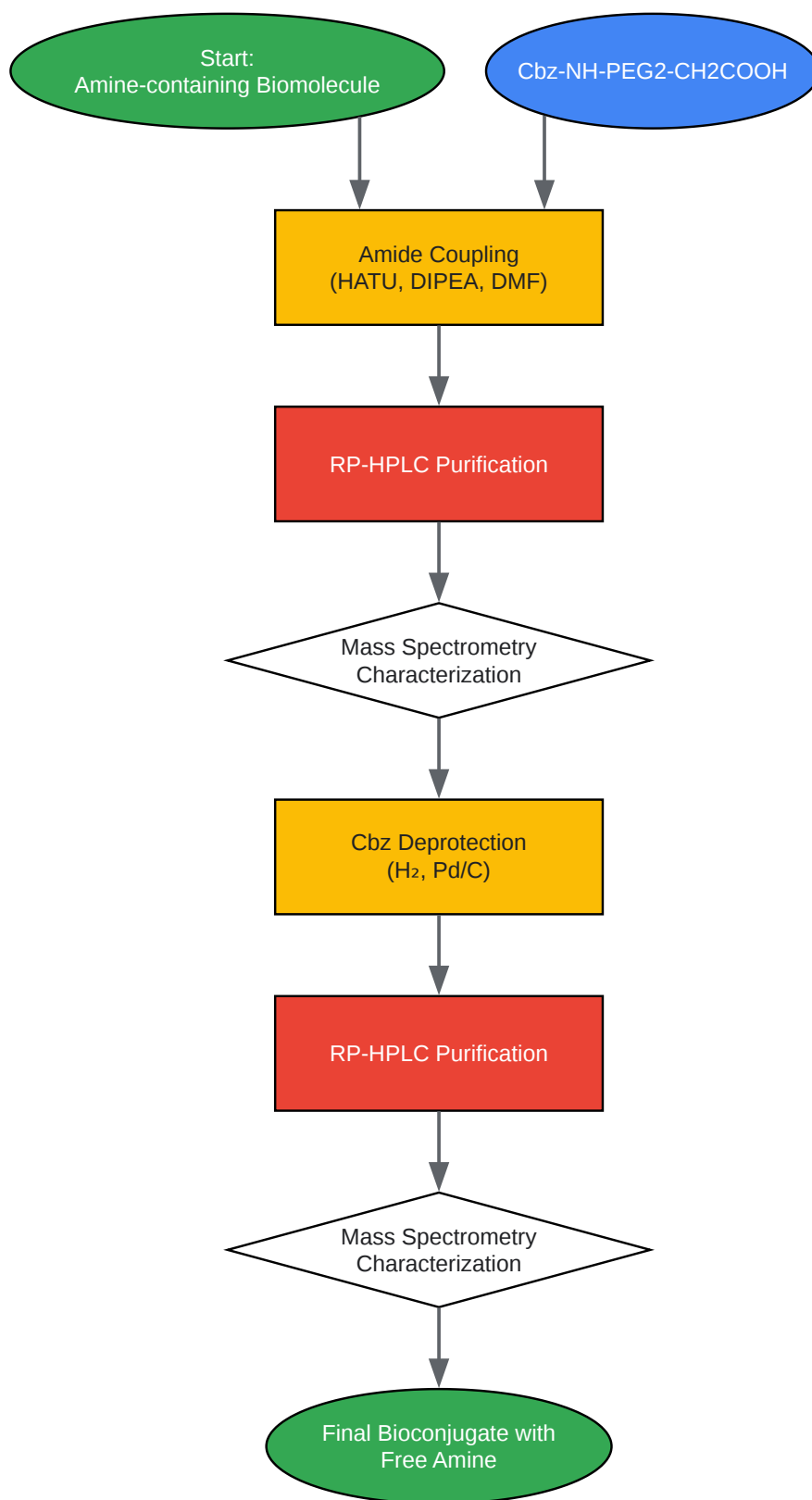
- Reaction Setup:
 - Dissolve the Cbz-protected peptide-PEG conjugate (1 equivalent) in MeOH or EtOH in a round-bottom flask.
 - Carefully add 10% Pd/C (typically 10-20 mol% of the substrate) to the solution.
- Hydrogenation:
 - Securely attach a balloon filled with hydrogen gas to the flask or place the flask on a hydrogenator.
 - Evacuate the flask and backfill with hydrogen gas (repeat this process three times) to create an inert atmosphere.
 - Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
- Reaction Monitoring:
 - Monitor the reaction progress by RP-HPLC or LC-MS. The reaction is typically complete within 2-16 hours.
- Work-up and Purification:
 - Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
 - Wash the filter cake with additional MeOH or EtOH to ensure complete recovery of the product.

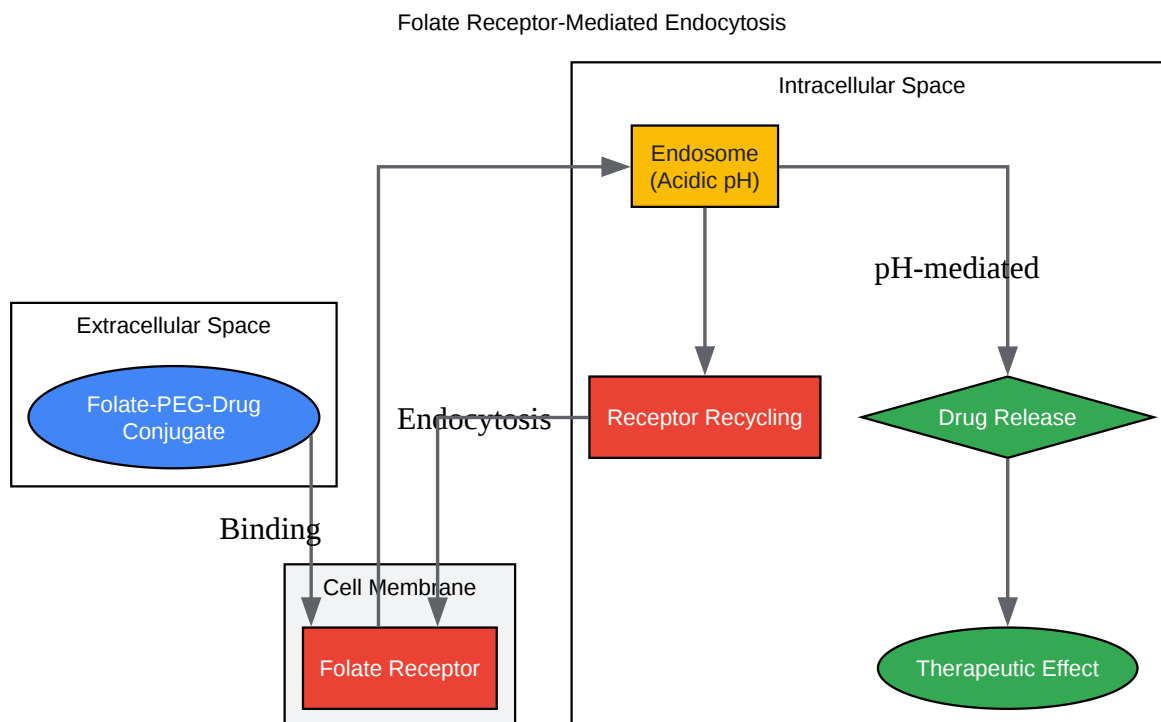
- Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
- Final Product:
 - The resulting residue is the deprotected peptide-PEG conjugate with a free primary amine. This can be used directly in the next reaction step or purified further by RP-HPLC if necessary.

Visualizing Workflows and Pathways

Diagrammatic representations are invaluable for understanding complex processes in bioconjugation. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the chemical structure of **Cbz-NH-PEG2-CH₂COOH**, a typical experimental workflow, and a relevant biological signaling pathway.

Chemical Structure of Cbz-NH-PEG2-CH₂COOH





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